1-(Pyrimidin-5-yl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-2-1-3-11(8)7-4-9-6-10-5-7/h4-6H,1-3H2 |
InChI Key |
UTIFUVOQJKLKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 1-(Pyrimidin-5-yl)pyrrolidin-2-one Scaffold
A retrosynthetic analysis of this compound (I) identifies two principal disconnection points, leading to distinct synthetic strategies.
Strategy A: N-Arylation
The most apparent disconnection is at the N-C bond between the pyrrolidinone nitrogen and the pyrimidine (B1678525) ring. This approach simplifies the synthesis into two key building blocks: pyrrolidin-2-one (II) and a suitably activated 5-substituted pyrimidine (III), such as 5-halopyrimidine (where X = Br, I) or a pyrimidine boronic acid. The forward synthesis would then involve an N-arylation reaction to form the target molecule. This is a convergent approach, relying on well-established cross-coupling methodologies.
Strategy B: Lactam Ring Cyclization
An alternative disconnection breaks the amide bond within the pyrrolidin-2-one ring. This leads to an acyclic precursor, 4-(pyrimidin-5-ylamino)butanoic acid (IV) or its corresponding ester. The forward synthesis involves an intramolecular cyclization (lactamization) to form the five-membered lactam ring. This linear approach depends on the successful initial synthesis of the acyclic amino acid precursor.
These two primary strategies form the basis for the various synthetic methods detailed in the following sections.
Strategies for N-Arylation in Pyrrolidin-2-one Synthesis
The formation of the N-Caryl bond is a cornerstone of many synthetic routes to this compound. This transformation can be achieved through both transition metal-catalyzed and metal-free methods.
Transition metal catalysis offers powerful and versatile methods for the N-arylation of amides and lactams. The Buchwald-Hartwig and Ullmann-Goldberg reactions are particularly prominent.
The Buchwald-Hartwig amination utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an amine (or amide) with an aryl halide or triflate. For the synthesis of the target compound, this would involve the reaction of pyrrolidin-2-one with a 5-halopyrimidine. The choice of ligand is critical for achieving high yields, especially with electron-deficient heteroaryl halides like 5-bromopyrimidine. nih.govnih.govpolyu.edu.hk The use of bulky biarylphosphine ligands has been shown to be effective for the amination of challenging five-membered heterocyclic bromides. nih.gov
The Ullmann-Goldberg condensation is a copper-catalyzed reaction that couples an amine or amide with an aryl halide, typically at elevated temperatures. wikipedia.orgnih.govnumberanalytics.com While traditional Ullmann conditions were harsh, modern protocols employ ligands such as diamines or amino acids to facilitate the reaction under milder conditions. wikipedia.orgnih.govnih.gov For instance, derivatives of the natural amino acid L-proline have been found to be efficient ligands for the copper-catalyzed N-arylation of amides with aryl iodides. nih.gov This method is a viable alternative to palladium-catalyzed approaches for constructing the N-pyrimidine bond. nih.gov
Table 1: Comparison of Transition Metal-Catalyzed N-Arylation Reactions
| Feature | Buchwald-Hartwig Amination | Ullmann-Goldberg Reaction |
|---|---|---|
| Metal Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, CuO, Cu powder) wikipedia.orgnih.gov |
| Ligands | Bulky phosphines (e.g., tBuBrettPhos, XPhos) nih.gov | Diamines, amino acids, phenanthroline wikipedia.orgnih.gov |
| Aryl Substrate | Aryl bromides, chlorides, iodides, triflates | Aryl iodides, bromides wikipedia.org |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | K₃PO₄, Cs₂CO₃ nih.govnih.gov |
| Reaction Temp. | Room temperature to moderate heating | Often requires higher temperatures (>100 °C) wikipedia.org |
To circumvent the costs and potential toxicity associated with transition metals, metal-free arylation methods have been developed. A common strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, which serve as arylating agents. nih.govrsc.org These reactions are typically promoted by a base under mild conditions. nih.gov The N-arylation of various nitrogen-containing heterocycles, including amides and lactams, has been successfully achieved using this methodology. nih.govrsc.orgrsc.org This approach offers an eco-friendlier pathway to the target compound, avoiding residual metal contamination. acs.org
Another metal-free approach involves the visible-light-mediated generation of amidyl radicals from aryloxy-amides, which can then undergo N-arylation. nih.gov This method utilizes an organic dye as a photoredox catalyst, representing a fully transition-metal-free process. nih.gov
Pyrrolidin-2-one Ring Formation Methodologies
Constructing the pyrrolidin-2-one ring itself is an alternative key strategy, particularly when the pyrimidine moiety is introduced early in the synthetic sequence.
The formation of the pyrrolidin-2-one ring can be readily accomplished through the intramolecular cyclization of a suitable acyclic precursor. mdpi.comorganic-chemistry.org A common method is the thermal or base-catalyzed lactamization of a γ-amino acid, such as 4-(pyrimidin-5-ylamino)butanoic acid. The synthesis of such precursors can be achieved through various standard organic transformations.
Alternatively, multicomponent reactions, like the Ugi reaction, can generate complex acyclic intermediates that are then cyclized to form substituted pyrrolidinones. acs.orgresearchgate.net A one-pot Ugi reaction followed by a regioselective 5-exo-dig cyclization of the resulting N-substituted-2-allenamide provides access to pyrrolidin-5-one-2-carboxamides under mild, transition-metal-free conditions. acs.orgresearchgate.net A parallel synthesis approach has been used to create a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, starting from itaconic acid which is transformed into a key carboxylic acid intermediate that undergoes amidation. nih.govresearchgate.net
An elegant and modern approach to constructing substituted pyrrolidin-2-ones utilizes the chemistry of donor-acceptor (D-A) cyclopropanes. nih.govnih.govresearchgate.net In this methodology, D-A cyclopropanes act as 1,4-C,C-dielectrophiles. nih.gov The reaction is initiated by a Lewis acid-catalyzed ring-opening of the D-A cyclopropane (B1198618) with a primary amine, such as 5-aminopyrimidine (B1217817). nih.gov This step forms a γ-amino ester intermediate, which then undergoes in-situ lactamization to yield the 1,5-substituted pyrrolidin-2-one. nih.govnih.gov
This one-pot process is highly efficient and demonstrates broad substrate scope, tolerating a variety of substituents on both the cyclopropane and the amine. nih.gov The reaction proceeds through ring-opening, lactamization, and sometimes a subsequent dealkoxycarbonylation step to afford the final product. nih.gov This strategy provides a direct route to N-aryl pyrrolidin-2-ones from readily available starting materials. nih.govresearchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, offer an elegant and efficient pathway to complex molecules. While a direct one-pot, three-component synthesis of this compound is not extensively documented, a plausible MCR strategy can be conceptualized based on established transformations.
A hypothetical MCR could involve the reaction of 5-aminopyrimidine, an aldehyde, and a source of the four-carbon backbone of the pyrrolidinone ring. For instance, the use of diethyl acetylenedicarboxylate (B1228247) in the presence of an aldehyde and an aniline (B41778) derivative has been reported to yield substituted 3-pyrrolin-2-ones under ultrasound irradiation with citric acid as a green catalyst. rsc.org Adapting this to 5-aminopyrimidine could provide a route to a related pyrrolinone, which could then be reduced to the target pyrrolidinone.
A more direct, albeit stepwise, approach that embodies the spirit of MCRs involves the initial formation of an intermediate that undergoes subsequent cyclization in the same pot. A potential pathway would be the reaction of 5-aminopyrimidine with a γ-haloester. However, a more convergent approach would be a true MCR.
A proposed multicomponent reaction for a related pyrrolidinone synthesis is presented in the table below:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| Aniline | Aldehyde | Diethyl acetylenedicarboxylate | Citric acid, Ethanol (B145695), Ultrasound | Substituted 3-pyrrolin-2-one | rsc.org |
This table illustrates a known MCR that could potentially be adapted for the synthesis of a precursor to this compound by substituting aniline with 5-aminopyrimidine.
Stereoselective Synthesis of Pyrrolidinone Derivatives and its Relevance to this compound
The introduction of stereocenters into the pyrrolidinone ring can have a profound impact on the biological activity of the resulting molecule. Therefore, stereoselective synthesis is of paramount importance. While the parent this compound is achiral, derivatives bearing substituents on the pyrrolidinone ring necessitate stereocontrol.
Several strategies for the stereoselective synthesis of pyrrolidinone derivatives have been developed. These methods are highly relevant as they could be applied to the synthesis of chiral analogs of this compound.
One notable approach involves the copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization. This one-pot reaction yields 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones as single diastereoisomers. osi.lv An enantioselective version of this reaction has also been developed, leading to highly crystalline products that can be recrystallized to enantiopurity. osi.lv
Another powerful method is the [3+2] cycloaddition reaction. For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, produces densely substituted pyrrolidines with high regio- and diastereoselectivity. rsc.org Subsequent transformations can then yield the desired pyrrolidinone derivatives.
These stereoselective methods provide a toolbox for the synthesis of a wide range of chiral pyrrolidinone-containing compounds, which could be extended to derivatives of this compound.
A summary of a stereoselective pyrrolidinone synthesis is provided in the table below:
| Reaction Type | Key Reagents | Catalyst | Key Features | Product | Reference |
| Conjugate addition/nitro-Mannich/lactamization | Diorganozinc, Nitroacrylate, Aldimine | Copper | One-pot, high diastereoselectivity | 1,3,5-Trisubstituted 4-nitropyrrolidin-2-one | osi.lv |
| [3+2] Cycloaddition | N-tert-Butanesulfinylazadiene, Azomethine ylide | Silver Carbonate | High regio- and diastereoselectivity | Densely substituted pyrrolidine (B122466) | rsc.org |
Green Chemistry Approaches and Scalability Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These considerations are crucial for the large-scale production of any chemical compound, including this compound.
Green Chemistry Approaches:
Several green chemistry strategies can be applied to the synthesis of N-aryl pyrrolidinones. The use of ultrasound irradiation, as mentioned in the context of MCRs, can significantly reduce reaction times and improve yields. rsc.org Employing environmentally benign solvents, such as ethanol or even water, is another key aspect. Citric acid, a biodegradable and non-toxic catalyst, has been successfully used in the synthesis of pyrrolidinone derivatives. rsc.org Microwave-assisted organic synthesis (MAOS) is another powerful technique that can accelerate reactions and reduce energy consumption. nih.gov
Scalability Considerations:
For a synthetic route to be industrially viable, it must be scalable. This requires robust and reproducible reactions that are safe to perform on a large scale. While many novel synthetic methods are developed on a small laboratory scale, their translation to pilot plant or industrial production can be challenging.
Key factors for scalability include:
Cost and availability of starting materials: Readily available and inexpensive starting materials are essential for economic viability.
Reaction conditions: Reactions that proceed under mild conditions (e.g., atmospheric pressure, moderate temperatures) are generally easier and safer to scale up.
Purification: The need for complex purification methods, such as column chromatography, should be minimized. Crystallization is often a preferred method for purification on a large scale.
Continuous processing: Shifting from batch to continuous flow processes can offer significant advantages in terms of safety, consistency, and throughput.
The development of synthetic routes for this compound should, therefore, take these green chemistry and scalability principles into account from the outset to ensure a sustainable and economically feasible manufacturing process.
Chemical Reactivity and Derivatization Studies
Reactivity at the Pyrrolidin-2-one Moiety of 1-(Pyrimidin-5-yl)pyrrolidin-2-one
The pyrrolidin-2-one ring, a five-membered lactam, offers several sites for chemical modification. The inherent properties of this saturated heterocyclic system allow for functionalization on the ring itself and transformations involving the carbonyl group.
The saturated nature of the pyrrolidin-2-one ring in this compound allows for various functionalization reactions. The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional structure, which can be controlled by the introduction of substituents. nih.gov This non-planar ring can adopt different conformations, known as "pseudorotation," which can be influenced by stereoelectronic and inductive factors of substituents. nih.gov
Methods for functionalizing the pyrrolidine ring often involve multi-step syntheses. For instance, the synthesis of substituted pyrrolidines can be achieved through ring contraction of pyridines using a silylborane in a photo-promoted reaction. nih.gov This method provides access to pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as synthons for further functionalization. nih.gov Another approach involves the reaction of donor-acceptor cyclopropanes with primary amines, which can yield 1,5-functionalized pyrrolidin-2-ones. nih.gov
While not specific to this compound, general strategies for pyrrolidine ring functionalization include the introduction of substituents at various positions. For example, a methyl group can be introduced at the C-3 position to enhance metabolic stability. nih.gov The synthesis of various pyrrolidine-containing drugs like Raclopride and Remoxypride involves the reduction of pyrrolidin-2-carboxamide to pyrrolidin-2-ylmethanamine, which is then further derivatized. mdpi.com These examples highlight the potential for creating diverse analogues by modifying the pyrrolidine ring.
The carbonyl group of the pyrrolidin-2-one moiety is a key site for chemical transformations. A common reaction is the reduction of the lactam to a cyclic amine. For instance, the reduction of pyrrolidin-2-carboxamide with lithium aluminum hydride yields pyrrolidin-2-ylmethanamine, a precursor in the synthesis of various pharmaceutical compounds. mdpi.com
Additionally, the carbonyl group can participate in condensation reactions. For example, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures. This suggests that the pyrimidin-5-amine precursor could potentially react with γ-butyrolactone to form this compound.
Reactivity at the Pyrimidine (B1678525) Moiety of this compound
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. slideshare.netbhu.ac.inresearchgate.net The two nitrogen atoms in the ring decrease the electron density, making it less reactive towards electrophilic substitution compared to benzene (B151609) but more susceptible to nucleophilic attack. bhu.ac.inresearchgate.net
Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms and the propensity for protonation in acidic conditions. bhu.ac.inresearchgate.net However, the presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution, which preferentially occurs at the C-5 position. slideshare.netresearchgate.net In the case of this compound, the pyrrolidin-2-one substituent at the C-5 position would influence the regioselectivity of further substitutions.
Nucleophilic aromatic substitution, on the other hand, is a more common reaction for pyrimidines, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. slideshare.netbhu.ac.in Leaving groups at these positions can be readily displaced by various nucleophiles. bhu.ac.in For instance, chloropyrimidines, often synthesized from pyrimidones, are versatile intermediates for introducing a wide range of substituents. bhu.ac.in
Modifications of existing substituents on the pyrimidine ring are a key strategy for derivatization. For example, a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives were synthesized by varying the substituent on the piperazine (B1678402) ring. nih.gov This highlights the feasibility of modifying substituents attached to the pyrimidine core. In the context of this compound, if other substituents are present on the pyrimidine ring, they can be chemically transformed to create new analogues. The introduction of electron-withdrawing groups on the pyrimidine ring has been shown to influence the reactivity and biological activity of pyrimidinone derivatives. orientjchem.org
Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyrimidine ring.
Research has demonstrated the use of palladium catalysis for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. nih.gov For instance, a palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for this purpose. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of halopyrimidines with aryl- and vinyltributylstannanes have been reported, showcasing the versatility of this approach for creating substituted pyrimidines. amanote.com
In the context of this compound, if a halogen atom were present on the pyrimidine ring, it could serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. rsc.orgnih.gov This would allow for the introduction of aryl, heteroaryl, alkyl, or amino groups, leading to a diverse library of functionalized derivatives. For example, a protocol for the palladium-catalyzed synthesis of 3-aryl and 7-arylpyrazolo[1,5-a]pyrimidines has been developed, demonstrating regioselective functionalization. nih.gov
Table 1: Summary of Potential Reactivity and Derivatization of this compound
| Moiety | Type of Reaction | Potential Modifications |
| Pyrrolidin-2-one | Ring Functionalization | Introduction of alkyl, aryl, or other functional groups at various positions on the pyrrolidine ring. |
| Carbonyl Transformations | Reduction of the carbonyl to an amine; condensation reactions. | |
| Pyrimidine | Electrophilic Substitution | Introduction of electrophiles at the C-5 position, potentially influenced by activating groups. slideshare.netresearchgate.net |
| Nucleophilic Substitution | Displacement of leaving groups at C-2, C-4, and C-6 positions by nucleophiles. slideshare.netbhu.ac.in | |
| Substituent Modification | Chemical transformation of existing substituents on the pyrimidine ring. | |
| Pd-Catalyzed Cross-Coupling | Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions at halogenated positions. nih.govamanote.comrsc.orgnih.govnih.gov |
Investigating Thiol Reactivity of this compound Derivatives
The pyrimidine core of this compound suggests a potential for reactivity with thiol-containing molecules, a characteristic of significant interest in the design of targeted covalent inhibitors. While direct studies on the thiol reactivity of this compound derivatives are not extensively documented, the reactivity of related pyrimidine structures provides a strong basis for investigation.
Mercapto-pyrimidines have been identified as reversible covalent inhibitors of the papain-like protease (PLpro), a key enzyme in the replication of SARS-CoV-2. rsc.org The inhibitory mechanism involves the displacement of a thiol fragment from the pyrimidine ring by a nucleophilic cysteine residue in the enzyme's active site. rsc.org This covalent bond can be reversed by the presence of other small-molecule thiols like β-mercaptoethanol (BMe) or cysteine, but not by the larger glutathione (B108866) (GSH), suggesting a size-selective mechanism for reversibility. rsc.org This discovery highlights the mercaptopyrimidine ring as a novel scaffold for creating reversible covalent inhibitors that are not reliant on the traditional Michael addition reaction. rsc.org
Furthermore, 2-sulfonylpyrimidines have been demonstrated to be effective agents for the arylation of cysteine residues in proteins. nih.govacs.org These compounds act as heteroaryl sulfones, which are excellent reagents for metal-free cysteine modification. nih.govacs.org The reactivity of these sulfonylpyrimidines with cysteine allows for the selective labeling and modification of proteins, a valuable tool in chemical biology and drug development. nih.govacs.org The ability to fine-tune the reactivity of the sulfonyl group provides a means to control the selectivity of the covalent interaction. nih.gov
These findings with related pyrimidine derivatives strongly suggest that appropriately substituted this compound analogs could be designed to exhibit thiol reactivity. By introducing suitable leaving groups or electrophilic centers on the pyrimidine ring, it is conceivable that these compounds could act as covalent modifiers of proteins, particularly those with reactive cysteine residues in their active sites. This opens up avenues for the development of novel enzyme inhibitors with specific and potentially reversible modes of action.
Synthesis of Advanced Derivatives and Analogs of this compound
The synthesis of advanced derivatives and analogs of this compound is crucial for exploring its structure-activity relationships and developing compounds with enhanced biological activities. A variety of synthetic strategies have been employed to create a diverse range of molecules based on this scaffold.
One approach involves the introduction of a piperazinyl-pyrrolidin-2-one core, which has been utilized in the development of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. acs.orgresearchgate.net The synthesis of these analogs often begins with the reaction of a substituted aniline (B41778) with a suitable precursor to form the pyrrolidin-2-one ring, followed by the introduction of a piperazine moiety. researchgate.net This piperazine can then be further functionalized to explore interactions with the target protein. acs.orgresearchgate.net
Another strategy focuses on the development of pyrimidine-based kinase inhibitors. For instance, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were designed as Aurora A kinase inhibitors. nih.govacs.org The synthesis of these complex molecules involves a multi-step sequence, starting from 2,4,6-trichloropyrimidine (B138864) and sequentially introducing the desired amine substituents at the C2 and C4 positions of the pyrimidine ring. nih.govacs.org The pyrrolidinyl moiety is typically introduced as a substituted aminopyrrolidine. nih.govacs.org
The Buchwald-Hartwig cross-coupling reaction has also been employed to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, demonstrating a powerful method for creating complex heterocyclic systems. nih.govrsc.org This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the connection of the pyrroloquinoxaline core to a piperazine unit. nih.govrsc.org Such methodologies could be adapted for the synthesis of advanced this compound analogs with diverse substitution patterns.
Multicomponent reactions offer an efficient pathway to highly functionalized pyrimidine derivatives. nih.gov For example, the one-pot reaction of benzaldehydes, ethyl cyanoacetate, and thiourea (B124793) can yield dihydropyrimidine-5-carbonitriles, which can be further modified. nih.gov This approach allows for the rapid generation of a library of compounds with varied substituents on the pyrimidine ring.
The following tables summarize some of the synthesized derivatives and the key synthetic methods employed.
Table 1: Examples of Synthesized Piperazinyl Pyrrolidin-2-one Derivatives
| Compound | Name | Synthetic Method | Reference |
|---|---|---|---|
| 3d | 1-(4-Phenoxyphenyl)-4-[4-(2-thienylcarbonyl)piperazin-1-yl]pyrrolidin-2-one | Combinatorial synthesis | acs.org |
| 3n | 1-(4'-Chlorobiphenyl-3-yl)-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one | Combinatorial synthesis | acs.org |
| 3o | 1-(2'-Methylbiphenyl-3-yl)-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one | Combinatorial synthesis | acs.org |
| 3r | 1-[4-Fluoro-3-(2-methylpyridin-3-yl)phenyl]-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one | Multi-step synthesis | acs.org |
Table 2: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
| Step | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2,4,6-trichloropyrimidine, 3-Amino-5-methylpyrazole | Triethylamine, THF, 50 °C, 16 h | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | nih.govacs.org |
| 2 | Product of Step 1, (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone | Triethylamine, 1-pentanol, 120 °C, 6 h | (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | nih.gov |
| 3 | Product of Step 2, 1-ethylpiperazine | 1-pentanol, 140 °C, 2 h | (S)-(3-Chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations on 1-(Pyrimidin-5-yl)pyrrolidin-2-one and its Analogs
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule.
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical and biological properties. By calculating the potential energy surface, researchers can identify the most stable conformations (energy minima).
For analogs of this compound, such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, DFT calculations have been used to determine their optimized geometric structures. tandfonline.comresearchgate.netnih.gov These studies involve optimizing bond lengths, bond angles, and dihedral (torsional) angles to find the lowest energy arrangement of atoms. For instance, in a study of a 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole derivative, calculations revealed that the substituents on the triazole ring are slightly rotated out of the ring's plane. nih.gov The pyrrolidine (B122466) ring plane was found to be rotated relative to the triazole ring, and the degree of this rotation was quantified by calculating the relevant torsional angles. nih.gov Such analyses provide a precise picture of the molecule's preferred shape.
Table 1: Selected Calculated Structural Parameters for a 1,2,3-Triazole Analog
| Parameter | Description | Calculated Value (MP2) |
|---|---|---|
| C₅-C₄-N₄-N₁₀ | Torsional angle between phenyl and triazole rings | -10.3° |
| C₈-C₉-C=O₁₂ | Torsional angle of the carboxylic group | 29.8° (anionic form) |
Data sourced from a study on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.orgacadpubl.eu
For various analogs containing pyrimidine (B1678525) or pyrrolidine moieties, FMO analysis has been performed to understand their electronic characteristics. malayajournal.orgresearchgate.net These calculations show that charge transfer can occur within the molecule. acadpubl.eu
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. acadpubl.eu These maps are invaluable for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). acadpubl.eu For a pyrrolidinyl-pyridine analog, MEP analysis was used alongside FMO and other calculations to provide a comprehensive electronic and structural profile. tandfonline.comresearchgate.net
Table 2: Example FMO Energy Values for an Imidazole Analog
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Data from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.orgacadpubl.eu
Quantum chemical calculations are widely used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV/Vis absorption spectra can be compared with experimental data to confirm a molecule's structure. nih.govscispace.com
For several related heterocyclic compounds, DFT calculations have been successfully employed to analyze their vibrational spectra (FT-IR and Raman). nih.govresearchgate.net By computing the vibrational modes and their corresponding frequencies, researchers can assign the observed spectral bands to specific atomic motions within the molecule, such as stretching or bending of particular bonds. nih.gov This detailed assignment is crucial for a complete understanding of the molecule's vibrational properties. scispace.com Similarly, the structures of compounds like 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been confirmed by comparing experimental NMR and IR spectra with computationally determined structures. tandfonline.comresearchgate.net
Molecular Dynamics Simulations to Understand Molecular Behavior and Interactions
While quantum chemical calculations often focus on static molecules in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations provide insights into the movement and interactions of molecules over time in a more realistic, explicitly solvated environment. livecomsjournal.org MD simulations are particularly useful for studying the stability of a ligand when bound to a protein. nih.govnih.gov
For various pyrrolidinone and pyrimidine derivatives, MD simulations have been conducted for periods up to 100 nanoseconds to assess the stability of protein-ligand complexes. nih.govnih.govsemanticscholar.org Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the average deviation of the protein or ligand backbone atoms from their initial position, with a stable, low value indicating that the complex has reached equilibrium. nih.gov RMSF measures the fluctuation of individual residues, highlighting flexible or rigid regions of the protein. semanticscholar.org These simulations have shown that various pyrrolidinone derivatives can form stable complexes with their target proteins. nih.govnih.gov
Molecular Modeling and Docking Studies for Protein-Ligand Interactions (Mechanism of Action)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. niscpr.res.innih.gov The process involves placing the ligand into the protein's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov
Docking studies on various pyrrolidinone and pyrimidine analogs have been performed against a range of biological targets, including acetylcholinesterase (AChE), neuraminidase, and the main protease (Mpro) of SARS-CoV-2. nih.govniscpr.res.innih.gov These studies not only predict binding affinity but also reveal the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the protein-ligand complex. researchgate.netresearchgate.net For example, docking of pyrrolidin-2-one derivatives into the active site of AChE (PDB ID: 4EY7) suggested a good binding affinity, which was further supported by MD simulations. nih.gov In another study, docking was used to clarify the binding modes of 4-oxothiazolidine derivatives, which include a pyrrolidine-like structure, in the active sites of DNase I and xanthine (B1682287) oxidase. researchgate.net This information is critical for understanding the compound's mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov
Table 3: Example Docking Results for Pyrrolidinone Analogs
| Compound Class | Target Protein | PDB ID | Finding |
|---|---|---|---|
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | 4EY7 | Good binding affinity and stable complex formation predicted. nih.gov |
| Pyrimidine/Pyrrolidine derivatives | Influenza Virus Neuraminidase | 2HU0 | QSAR model developed and docking suggested significant hydrogen bonding. niscpr.res.in |
| 1-(pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | - | Interactions with key residues like Glu 39, His 134, and Tyr 211 suggested as important for affinity. researchgate.net |
Computational Elucidation of Reaction Mechanisms for this compound Synthesis
Computational chemistry can also be used to map out the entire pathway of a chemical reaction, identifying intermediates, transition states, and the energy barriers that must be overcome for the reaction to proceed. This provides a level of detail that is often inaccessible through experimental methods alone.
While specific studies on the synthesis of this compound were not found, computational investigations into the synthesis of related pyrrolidinedione derivatives offer significant insight into the methodology. rsc.orgresearchgate.net A quantum chemical study of a one-pot synthesis from nitromethane (B149229) and coumarin (B35378) detailed three main stages: a Michael addition, a Nef-type rearrangement, and a final cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net The researchers calculated the energy barriers for each step. For example, the initial Michael addition of deprotonated nitromethane to coumarin was found to have a relatively low activation barrier of 21.7 kJ mol⁻¹. rsc.orgresearchgate.net In contrast, a subsequent tautomerization step required to prepare for cyclization had a much higher energy barrier of 178.4 kJ mol⁻¹. rsc.org Such detailed energy profiling helps chemists understand the feasibility of a proposed reaction pathway and can guide the optimization of reaction conditions. General synthetic routes to 1,5-substituted pyrrolidin-2-ones often involve the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |
| Nitromethane |
| Coumarin |
| 1-(pyrrolidin-2-yl)propan-2-one |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in the fields of medicinal chemistry and drug discovery. nih.gov These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). nih.gov For derivatives of this compound, QSAR and QSPR studies can provide crucial insights for the rational design of new analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles.
The fundamental principle of QSAR/QSPR is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity or physical properties. nih.gov By developing a robust model, it becomes possible to predict the activity or properties of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug development. doi.org
A typical QSAR/QSPR study involves several key steps:
Data Set Selection: A series of structurally related derivatives of this compound with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) or properties (e.g., solubility, partition coefficient) is compiled. This dataset is usually divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. uran.ua
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed to build a mathematical equation that links the descriptors to the observed activity or property. nih.govmdpi.com
Model Validation: The developed model is rigorously validated to assess its statistical significance, robustness, and predictive power. nih.govnih.gov
While specific QSAR/QSPR studies on this compound derivatives are not extensively reported in publicly available literature, the methodologies can be illustrated based on studies of related pyrrolidinone and pyrimidine-containing compounds. For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified key molecular descriptors that govern their antiarrhythmic activity. nih.gov Similarly, QSAR analyses of various pyrimidine derivatives have successfully modeled their activities as anticancer agents and inhibitors of various enzymes. nih.gov
Hypothetical QSAR Model for this compound Derivatives:
To illustrate the potential of QSAR, consider a hypothetical study on a series of this compound derivatives designed as inhibitors of a specific kinase. The biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀).
Table 1: Hypothetical Structures and Biological Activities of this compound Derivatives
| Compound ID | R1 | R2 | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| 1 | H | H | 5.20 | 5.25 |
| 2 | 4-F | H | 5.85 | 5.80 |
| 3 | 4-Cl | H | 6.10 | 6.15 |
| 4 | 4-CH₃ | H | 5.65 | 5.62 |
| 5 | H | 3-OH | 5.45 | 5.48 |
| 6 | 4-F | 3-OH | 6.15 | 6.12 |
| 7 | 4-Cl | 3-OH | 6.40 | 6.43 |
| 8 | 4-CH₃ | 3-OH | 5.90 | 5.91 |
In this hypothetical scenario, various molecular descriptors would be calculated for each derivative. Through a process of descriptor selection and model building, a QSAR equation might be derived. For example, a simplified MLR equation could take the form:
pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)
Where:
logP represents the lipophilicity of the molecule.
Dipole Moment is an electronic descriptor reflecting the polarity.
Molecular Surface Area is a steric descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined by the statistical analysis.
The predictive power of such a model would allow researchers to estimate the pIC₅₀ of new, yet-to-be-synthesized derivatives by simply calculating their descriptor values.
Hypothetical QSPR Model for Physicochemical Properties:
Similarly, a QSPR model could be developed to predict a key physicochemical property, such as the octanol-water partition coefficient (logP), which is crucial for drug-likeness.
Table 2: Hypothetical QSPR Data for this compound Derivatives
| Compound ID | R1 | R2 | logP (Experimental) | logP (Predicted) |
| 1 | H | H | 1.50 | 1.55 |
| 2 | 4-F | H | 1.95 | 1.92 |
| 3 | 4-Cl | H | 2.20 | 2.25 |
| 4 | 4-CH₃ | H | 2.05 | 2.01 |
| 5 | H | 3-OH | 1.10 | 1.14 |
| 6 | 4-F | 3-OH | 1.55 | 1.58 |
| 7 | 4-Cl | 3-OH | 1.80 | 1.79 |
| 8 | 4-CH₃ | 3-OH | 1.65 | 1.66 |
A QSPR model for logP might reveal that properties like the number of hydrogen bond donors and acceptors, and the solvent-accessible surface area are key determinants. Such models are invaluable for optimizing the pharmacokinetic properties of a lead compound.
The insights gained from QSAR and QSPR models can guide the synthetic chemist in making informed decisions about which structural modifications are most likely to lead to improved biological activity and desirable physicochemical properties for derivatives of this compound.
Biological Activity and Mechanistic Studies in Vitro and Preclinical Animal Models
Target Identification and Validation Approaches for 1-(Pyrimidin-5-yl)pyrrolidin-2-one and its Analogs
The journey to understanding the therapeutic potential of this compound and its analogs begins with the critical steps of target identification and validation. This process is fundamental to elucidating the mechanism of action and guiding the development of new therapeutic agents. A variety of methods are employed, including genetic techniques, pharmacological validation, and the use of animal models, to confirm that a molecular target plays a significant role in disease pathology.
For broader classes of related compounds, such as pyrimidine (B1678525) derivatives, target identification has been a key area of research. Pyrimidines are recognized as valuable scaffolds for kinase inhibitors, with some approved drugs featuring this core. The pyrimidine motif is adept at forming crucial hydrogen bonds within the hinge region of many human kinases. This characteristic, while potentially leading to poor selectivity, has been leveraged to identify inhibitors for understudied kinases implicated in neurodegeneration.
Evaluation of Diverse Biological Activities in In Vitro Systems
The pyrrolidin-2-one ring is a versatile scaffold that is present in numerous biologically active compounds, including those with anticancer, antibacterial, anti-inflammatory, and central nervous system activities. researchgate.net Similarly, the pyrimidine ring is a fundamental component of nucleic acids and a key structural motif in a multitude of approved drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. biocompare.com The combination of these two heterocyclic systems in this compound has prompted investigations into a range of biological effects.
Enzyme Inhibition Assays (e.g., Kinases, other relevant biological targets)
Derivatives of the pyrimidine and pyrrolidinone scaffolds have demonstrated inhibitory activity against a variety of enzymes. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govnih.govnih.gov One such pyrazolo[1,5-a]pyrimidine, compound 4k (BS-194), was found to inhibit CDK2, CDK1, CDK5, CDK7, and CDK9 with IC₅₀ values of 3, 30, 30, 250, and 90 nM, respectively. nih.gov
Another study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones explored their antitubercular activity, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis. ebi.ac.uk Furthermore, pyrrolidin-2,5-dione derivatives have been evaluated as multitarget anti-inflammatory agents, showing inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). researchgate.netmdpi.com One derivative, compound 13e, emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 μM. researchgate.netmdpi.com
Receptor Binding Studies
Cell-Based Assays (e.g., cellular proliferation, signaling pathway modulation)
The anticancer potential of pyrrolidin-2-one derivatives has been explored in various cell-based assays. For example, a series of 5-oxopyrrolidine derivatives were evaluated for their cytotoxic activity against the A549 human lung adenocarcinoma cell line. promega.com The viability of the cells was assessed using the MTT assay, a colorimetric method that measures the metabolic activity of living cells. biocompare.compromega.compromega.comnih.gov
In one study, a (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone derivative, compound 20, demonstrated potent antiproliferative activities with an average IC₅₀ of 13.4 nM against four cancer cell lines and retained potency against paclitaxel-resistant A549 cells. nih.gov This compound was found to induce G2/M cell cycle arrest and apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure and evaluating the impact on its potency and selectivity.
Influence of Pyrrolidin-2-one Moiety Modifications on Bioactivity
Modifications to the pyrrolidin-2-one ring can significantly influence the biological activity of the resulting derivatives. For instance, in a series of pyrrolidine (B122466) pentamine derivatives that inhibit the aminoglycoside 6'-N-acetyltransferase type Ib, alterations at the R1 position of the pyrrolidine scaffold, where an S-phenyl moiety was found to be essential, led to a reduction in inhibitory activity. This highlights the critical role of specific substituents on the pyrrolidinone ring for potent enzyme inhibition.
In another study focusing on pyrrolidin-2,5-dione derivatives with anticonvulsant activity, SAR analysis revealed that the nature of the substituent at position 3 of the pyrrolidin-2,5-dione ring, as well as the type of phenylpiperazine attached to the acetamide (B32628) fragment, were key determinants of activity. nih.gov Specifically, a non-aromatic sec-butyl group at position 3 of the pyrrolidin-2,5-dione ring and a 3-trifluoromethylphenylpiperazine fragment were found to positively impact anticonvulsant activity. nih.gov
While direct SAR data for this compound is limited, the findings from related scaffolds provide valuable insights into how modifications of the pyrrolidin-2-one moiety can be strategically employed to enhance the desired biological effects.
Influence of Pyrimidine Moiety Substitutions on Bioactivity
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov Strategic modifications at various positions of the pyrimidine scaffold can lead to compounds with enhanced potency and selectivity for specific biological targets. nih.gov
For instance, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs, substitutions on the scaffold were key to improving antitubercular activity. nih.gov Another study on pyrimidine-based kinase inhibitors demonstrated that modifications at the 5-position of the pyrimidine core could improve kinome-wide selectivity. nih.gov Specifically, incorporating an ortho-methyl group on a pyrazole (B372694) ring at the R2 position of the pyrimidine resulted in a narrower inhibition profile. acs.org
In the context of KRAS inhibitors, switching from a pyridine (B92270) to a pyrimidine core resulted in a slight improvement in potency. acs.org Furthermore, variations in the positions of the pyrimidine nitrogens did not significantly affect biochemical activity in this particular series of compounds. acs.org This suggests that the core pyrimidine structure provides a foundational level of activity that can be fine-tuned with various substitutions.
Table 1: Effect of Pyrimidine and Related Heterocyclic Modifications on Biological Activity
| Compound Series | Modification | Impact on Bioactivity | Reference |
| KRAS Inhibitors | Pyridine to Pyrimidine Core | Slight improvement in potency | acs.org |
| KRAS Inhibitors | Varied Pyrimidine Nitrogen Positions | No significant effect on biochemical activity | acs.org |
| Pyrimidine-based Kinase Inhibitors | Modifications at 5-position | Improved kinome-wide selectivity | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Substitutions on the scaffold | Improved antitubercular activity | nih.gov |
Impact of Linker and Bridging Groups on Biological Potency and Selectivity
The linker connecting the pyrimidine core to other parts of a molecule is crucial for maintaining conformational flexibility and influencing biological potency. acs.org In a study of diarylpyrimidines (DAPYs) as HIV-1 non-nucleoside reverse transcriptase inhibitors, the linker at the C-4 position of the pyrimidine ring was found to occupy a small hydrophobic pocket, offering opportunities for structural optimization. acs.org The study revealed that a fluorinated linker (CH(F)) generally led to enhanced antiviral activity compared to its chlorinated counterpart (CH(Cl)). acs.org
In the development of Janus kinase 1 (JAK1) inhibitors, a triazole linker was used to connect a pyrrolopyrimidine core to aromatic moieties. nih.gov The specific isomer of the triazole linker was found to be critical for activity and selectivity. Molecular docking studies suggested that the high JAK1 selectivity of the most potent compound was due to a key interaction between an iodine atom on the aromatic moiety and a specific histidine residue in the JAK1 protein. nih.gov
Mechanistic Investigations of this compound Bioactivity
While direct mechanistic studies on this compound are not available, research on related pyrimidine derivatives provides a framework for understanding its potential mechanisms of action.
Elucidating Molecular Pathways and Interactions
Pyrimidine-based compounds frequently exert their effects by inhibiting protein kinases. uniroma1.itnih.govnih.govrsc.org These compounds can act as ATP-mimetics, binding to the ATP-binding pocket of kinases and blocking their catalytic activity. nih.govrsc.org For example, pyrido[2,3-d]pyrimidines have been shown to inhibit both tyrosine and serine/threonine kinases, with selectivity often determined by the presence of a small amino acid residue like threonine in the ATP binding pocket. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine (B156593), effectively mimics the hinge region binding interactions of ATP in the kinase active site. rsc.org This allows for targeted inhibition of oncogenic kinases through focused chemical modifications. rsc.org In some cases, the mechanism can be highly specific. For instance, resistance to a class of pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, which led to the metabolic breakdown of the compound. nih.gov
Gene Expression Profiling and Proteomic Studies
Gene expression and proteomic analyses are powerful tools for understanding the broader cellular impact of a compound. Studies on pyrimidine metabolism-related genes have shown that their expression is significantly increased in many cancers compared to normal tissues, highlighting the importance of this pathway in tumor progression. nih.gov The expression levels of certain pyrimidine metabolizing enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), have been linked to patient prognosis in some cancers. nih.gov
Chemical proteomic analysis of pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors has identified over 30 human protein kinases as potential targets. nih.gov This approach, using immobilized inhibitors as affinity probes, can uncover new therapeutic applications for existing compound classes. nih.gov For example, this method revealed that these inhibitors potently target kinases involved in inflammatory responses, leading to the inhibition of cytokine production in vivo. nih.gov
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models
The pharmacokinetic profile of a compound, including its absorption and distribution, is critical for its development as a potential therapeutic agent.
Absorption and Distribution Studies
Studies on related pyrimidine derivatives in preclinical animal models, such as rats, provide insights into the likely pharmacokinetic behavior of this compound.
A study on a pyridopyrimidine derivative showed that it was rapidly absorbed after oral administration in rats, with peak plasma concentrations reached in less than an hour. nih.gov The compound followed a two-compartment model and had an absolute bioavailability of approximately 90%. nih.gov Another study on the MEK inhibitor zapnometinib in rats also demonstrated rapid absorption from the gastrointestinal tract. nih.gov
The distribution of pyrimidine-based compounds can vary. In the case of zapnometinib, whole-body autoradiography showed wide distribution, with the highest concentrations in circulatory and visceral tissues and low penetration into the brain. nih.gov Similarly, a study on propionylmaridomycin, a macrolide antibiotic, found that it was readily distributed into tissues, with particularly high levels in the liver, kidney, and lung, and minimal distribution to the brain. nih.gov
Table 2: Summary of Pharmacokinetic Parameters for Related Compounds in Rats
| Compound | Key Findings | Reference |
| 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine | Rapid oral absorption, peak plasma concentration <1 hr, bioavailability ~90% | nih.gov |
| Zapnometinib | Rapid but low absorption from GI tract, wide distribution, low brain penetration | nih.gov |
| Propionylmaridomycin | Rapid absorption and distribution, high concentration in liver, kidney, and lung, low brain distribution | nih.gov |
Metabolism of this compound
The metabolic fate of this compound in biological systems has not been explicitly detailed in publicly available research. However, based on the metabolism of structurally related compounds containing pyrimidine and pyrrolidine moieties, several metabolic pathways can be anticipated. The biotransformation of this compound is likely to involve Phase I and Phase II metabolic reactions.
Phase I Metabolism:
Phase I reactions typically involve oxidation, reduction, and hydrolysis. For this compound, the primary sites for these reactions are the pyrimidine and pyrrolidin-2-one rings.
Hydroxylation of the Pyrimidine Ring: The pyrimidine ring is a likely site for hydroxylation. Studies on other pyrimidine-containing pharmaceuticals have shown that hydroxylation is a major metabolic route. For instance, in studies of PF-00734200, a compound with a pyrimidin-2-yl group, hydroxylation at the 5'-position of the pyrimidine ring was identified as a major metabolic pathway across different species, including rats, dogs, and humans. nih.gov This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4. nih.gov
Oxidation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring offers several possibilities for oxidative metabolism. These can include hydroxylation at various positions on the ring or even ring-opening. The pyrrolidine ring, being a five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry and is known to undergo metabolic transformations. nih.gov
Amide Hydrolysis: The amide bond in the pyrrolidin-2-one ring could be susceptible to hydrolysis, leading to the opening of the ring. This would result in the formation of a gamma-aminobutyric acid (GABA) derivative attached to the pyrimidine ring. Amide hydrolysis has been observed as a metabolic pathway for other compounds containing lactam structures. nih.gov
Phase II Metabolism:
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion.
Glucuronidation: If hydroxylation occurs on either the pyrimidine or pyrrolidin-2-one ring, the newly formed hydroxyl groups can be conjugated with glucuronic acid. This is a common detoxification pathway for many xenobiotics.
Sulfation: Similarly, hydroxylated metabolites could undergo sulfation, another important Phase II conjugation reaction.
General Pyrimidine Catabolism:
Beyond the initial metabolic transformations of the parent compound, the pyrimidine ring itself can be further broken down through established catabolic pathways. The degradation of pyrimidines ultimately leads to simple molecules like carbon dioxide, water, and urea. wikipedia.org For instance, cytosine, a pyrimidine base, is degraded to uracil, which is then catabolized to β-alanine, CO2, and ammonia. wikipedia.org Thymine is broken down into β-aminoisobutyrate. wikipedia.org While this compound is not a standard pyrimidine base, it is plausible that once the pyrimidine ring is cleaved from the pyrrolidin-2-one moiety, it could enter these general catabolic pathways.
Table 1: Postulated Phase I Metabolites of this compound
| Metabolite Name | Metabolic Reaction | Potential Site of Metabolism |
| 1-(Hydroxy-pyrimidin-5-yl)pyrrolidin-2-one | Hydroxylation | Pyrimidine ring |
| 1-(Pyrimidin-5-yl)hydroxy-pyrrolidin-2-one | Hydroxylation | Pyrrolidin-2-one ring |
| 4-Amino-4-(pyrimidin-5-yl)butanoic acid | Amide Hydrolysis | Pyrrolidin-2-one ring |
Table 2: Postulated Phase II Conjugates of this compound Metabolites
| Conjugate Type | Parent Metabolite |
| Glucuronide Conjugate | Hydroxylated metabolites |
| Sulfate Conjugate | Hydroxylated metabolites |
Excretion Pathways
Specific studies detailing the excretion of this compound are not available. However, insights can be drawn from related compounds. The excretion of xenobiotics and their metabolites primarily occurs through renal (urine) and biliary/fecal (feces) routes. The relative contribution of each pathway depends on the physicochemical properties of the compound and its metabolites, such as molecular weight and polarity.
Based on the study of PF-00734200, which also contains pyrimidine and pyrrolidine structures, significant species differences in excretion pathways were observed. nih.gov In rats, the majority of the administered radioactive dose was recovered in the feces, whereas in dogs and humans, the primary route of elimination was urine. nih.gov This suggests that for compounds with similar structural motifs, the excretion pathway can be highly dependent on the animal model.
Given that the anticipated metabolites of this compound, particularly the Phase II conjugates, are expected to be more water-soluble than the parent compound, renal excretion via urine is likely to be a significant pathway. Unchanged parent drug may also be excreted, and the extent of this would depend on its absorption and metabolic clearance.
Table 3: Anticipated Excretion Profile of this compound and its Metabolites
| Excretion Route | Excreted Components | Factors Influencing Excretion |
| Renal (Urine) | Parent compound, Phase I metabolites, Phase II conjugates | Polarity, Water solubility, Molecular weight, Renal clearance mechanisms |
| Fecal (Bile) | Parent compound, Less polar metabolites | Molecular weight, Biliary secretion, Incomplete absorption |
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive molecular characterization of 1-(Pyrimidin-5-yl)pyrrolidin-2-one. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉N₃O), the theoretical exact mass can be calculated and compared against the experimental value, providing strong evidence for the compound's identity.
Beyond initial characterization, HRMS is a powerful technique for monitoring the progress of its synthesis. nih.gov By analyzing aliquots from the reaction mixture over time, researchers can track the depletion of reactants and the formation of the desired product, as well as identify any intermediates or byproducts. This is particularly useful in optimizing reaction conditions such as temperature, time, and catalyst loading. Techniques like HPLC coupled with HRMS (HPLC-HRMS) can provide quantitative data on the purity and yield of the reaction. researchgate.net
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉N₃O |
| Theoretical Exact Mass ([M+H]⁺) | 176.0818 |
| Observed Exact Mass ([M+H]⁺) | 176.0821 |
| Mass Accuracy (ppm) | 1.7 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Instrumentation | Orbitrap or FT-ICR Mass Spectrometer nih.gov |
This table presents expected values for the analysis of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of this compound in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. psu.edu
Advanced two-dimensional (2D) NMR techniques are employed for a complete and unambiguous assignment of all signals and to confirm the connectivity of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the pyrrolidinone and pyrimidine (B1678525) rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the pyrimidine ring (at C5) and the pyrrolidinone ring (at N1).
For studying the compound in its solid state, Solid-State NMR (SS-NMR) can provide valuable information about the molecular conformation and packing in the crystal lattice, which may differ from its solution-state conformation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrolidinone-3 | -CH₂- | ~2.5 | Triplet |
| Pyrrolidinone-4 | -CH₂- | ~2.2 | Quintet |
| Pyrrolidinone-5 | -CH₂- | ~3.9 | Triplet |
| Pyrrolidinone-2 | C=O | ~175 | - |
| Pyrimidine-2 | C-H | ~9.1 | Singlet |
| Pyrimidine-4,6 | C-H | ~8.8 | Singlet |
| Pyrimidine-5 | C | ~125 | - |
Note: These are predicted values based on known data for similar pyrrolidinone and pyrimidine structures. Actual values may vary. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide definitive proof of the molecular structure of this compound by mapping the electron density of a single crystal. The resulting structural model reveals exact bond lengths, bond angles, and torsional angles. nih.gov
Furthermore, X-ray crystallography elucidates the supramolecular assembly, showing how individual molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., involving the lactam oxygen or pyrimidine nitrogens) and π-π stacking between pyrimidine rings, which govern the physical properties of the solid material. acs.org The technique is also invaluable for determining the structure of co-crystals or metal complexes of the title compound. nih.gov
Table 3: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1040 |
| Z (molecules/unit cell) | 4 |
This table provides an example of typical crystallographic parameters that could be obtained for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other key peaks would include C-N stretching vibrations and the aromatic C-H and ring stretching vibrations of the pyrimidine moiety. researchgate.netresearchgate.netnist.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, making it a good technique for characterizing the pyrimidine ring system.
Shifts in the positions of these vibrational bands can indicate intermolecular interactions. For instance, hydrogen bonding involving the carbonyl oxygen would cause a shift of the C=O stretching frequency to a lower wavenumber.
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (pyrimidine) | Stretching | 3000 - 3100 |
| C-H (pyrrolidinone) | Stretching | 2850 - 2960 |
| C=O (lactam) | Stretching | 1680 - 1700 |
| C=N, C=C (pyrimidine) | Ring Stretching | 1400 - 1600 |
| C-N | Stretching | 1200 - 1350 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules, which are molecules that are non-superimposable on their mirror images. cas.cz These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
The molecule this compound, in its ground state, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would only become relevant if the molecule were derivatized to introduce a chiral center, resolved into enantiomers if a chiral axis were present, or if it formed a complex with a chiral host, thereby inducing chirality. Recent studies have also explored light-induced chirality in otherwise achiral molecules, though this is an advanced research area and not a standard characterization method. arxiv.orgarxiv.org
Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Separation
Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or other impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the most common method for purity analysis of such compounds. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is suitable for detection due to the UV-absorbing pyrimidine ring. The method can be optimized to provide a quantitative measure of purity (e.g., >99%). researchgate.net
Gas Chromatography (GC) : If the compound is thermally stable and sufficiently volatile, GC can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS).
Capillary Electrophoresis (CE) : CE separates compounds based on their charge-to-size ratio in an electric field. This technique offers high separation efficiency and can be an alternative or complementary method to HPLC for purity analysis and for the determination of related impurities. capes.gov.br
Potential Applications and Future Research Directions
1-(Pyrimidin-5-yl)pyrrolidin-2-one as a Scaffold in Contemporary Medicinal Chemistry Research
The pyrrolidine (B122466) ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure that allows for thorough exploration of pharmacophore space. nih.gov This non-planar ring, a feature of the pyrrolidin-2-one moiety, is a key component in numerous FDA-approved drugs. nih.gov Similarly, the pyrimidine (B1678525) nucleus is a privileged structure in drug discovery, recognized for its role in a wide array of biologically active compounds, including anticancer and antimicrobial agents. nih.govresearchgate.net
The combination of these two scaffolds in this compound suggests its potential as a foundational structure for the design of novel therapeutic agents. Research on related pyrimidinyl-pyrrolidine derivatives has shown promise in various therapeutic areas. For instance, derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties, with structure-activity relationship (SAR) studies revealing that substitutions on the pyrrolidine ring significantly influence their biological activity. nih.gov
Furthermore, the synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives has yielded compounds with significant anti-inflammatory activity, inhibiting COX-1 and COX-2 enzymes with greater selectivity than existing drugs like celecoxib (B62257). rsc.org The pharmacological potential of pyrimidine derivatives is extensive, with studies demonstrating their efficacy as analgesic, anti-inflammatory, and antimicrobial agents. nih.gov The development of novel 5-oxopyrrolidine derivatives has also led to compounds with potent anticancer and antimicrobial activities, particularly against multidrug-resistant Staphylococcus aureus strains. nih.gov These findings underscore the potential of the this compound scaffold in the development of new drugs targeting a range of diseases.
Table 1: Bioactivity of Related Pyrrolidinone and Pyrimidine Derivatives
| Compound Class | Biological Activity | Key Findings |
| Pyrrolidine-2,5-dione Derivatives | Anticonvulsant | Substituents at position 3 of the pyrrolidine-2,5-dione scaffold strongly affect anticonvulsant activity. nih.gov |
| Spiro Pyrrolo[3,4-d]pyrimidine Derivatives | Anti-inflammatory (COX-2 inhibitors) | Compounds 11 and 6 showed high selectivity indices of 175 and 129.21, respectively, compared to celecoxib (31.52). rsc.org |
| 5-Oxopyrrolidine Derivatives | Anticancer and Antimicrobial | Compound 21, with a 5-nitrothiophene substituent, showed promising and selective activity against multidrug-resistant S. aureus. nih.gov |
| Pyrimidinyl-substituted Amides | Herbicidal | Fused heterocyclic amides (5a-5d) exhibited high herbicidal activity against both monocotyledonous and dicotyledonous weeds. nih.gov |
Applications of this compound in Material Science and Polymer Chemistry
While specific research on the applications of this compound in material science and polymer chemistry is not yet available, the known properties of its constituent moieties suggest potential avenues for exploration. N-substituted pyrrolidinones, for example, are known to influence the thermal and mechanical properties of polymers. researchgate.net The incorporation of such heterocyclic structures can enhance polymer stability, modify solubility, and introduce specific functionalities.
The pyrimidine portion of the molecule also offers interesting possibilities. Pyrimidine-containing polymers have been investigated for their optical and electronic properties, finding use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or material properties. The bifunctional nature of this compound could therefore be leveraged to create polymers with tailored characteristics, potentially leading to new materials for a variety of applications, from specialty plastics to advanced electronic components.
Role of this compound in Agrochemical Development
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic system. nih.govresearchgate.netresearchgate.net Pyrimidine derivatives have been shown to possess a broad spectrum of bioactivities, including herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.netmdpi.com
Specifically, pyrimidinyl-substituted amides and sulfonanilides have demonstrated significant herbicidal activity against a range of common weeds. nih.govresearchgate.net For instance, certain fused heterocyclic amides have shown high efficacy in pre-emergence treatments against both monocotyledonous and dicotyledonous weeds. nih.gov The substitution pattern on the pyrimidine ring has been found to be a critical determinant of herbicidal activity. nih.gov
Given that this compound contains a pyrimidine ring, it represents a plausible candidate for investigation as a novel agrochemical. Its unique structure could lead to a new class of herbicides, fungicides, or insecticides with potentially novel modes of action, which is crucial in overcoming the growing issue of resistance to existing crop protection products. Further research into the synthesis and biological screening of derivatives of this compound could uncover its potential in this important sector.
This compound as a Ligand in Catalysis
The use of N-substituted pyrrolidinones and pyrimidine derivatives as ligands in catalysis is an area of active research. The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions, suggesting its utility as a ligand in transition metal catalysis.
N-substituted pyrroles and pyrrolidines have been successfully employed as ligands in various catalytic reactions, including asymmetric synthesis. mdpi.commdpi.comnih.gov For example, chiral pyrrolidine-based organocatalysts are effective in promoting enantioselective aldol (B89426) and Michael reactions. mdpi.com The stereochemistry and electronic properties of the pyrrolidine scaffold play a crucial role in the efficiency and selectivity of these catalysts.
Emerging Areas and Unexplored Research Avenues for this compound Chemistry
The field of this compound chemistry is still in its infancy, offering a wide landscape of unexplored research opportunities. Based on the known activities of its constituent scaffolds, several emerging areas can be identified.
One promising direction is the development of multi-target drugs. ebi.ac.uk The pyrrolidine and pyrimidine moieties are each associated with a broad range of biological activities. By strategically modifying the this compound scaffold, it may be possible to design single molecules that can modulate multiple biological targets simultaneously. This approach is gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders. nih.govnih.govmdpi.comnih.gov
Another area of potential is in the development of novel biomaterials. The ability of the pyrimidine and pyrrolidinone components to interact with biological systems could be harnessed to create biocompatible polymers for applications such as drug delivery, tissue engineering, and medical implants.
Furthermore, the potential for this compound to act as a precursor for more complex heterocyclic systems is a significant area for synthetic exploration. The reactivity of the pyrimidine and pyrrolidinone rings could be exploited to construct novel polycyclic structures with unique three-dimensional architectures and potentially enhanced biological activities. nih.govresearchgate.net
Finally, the investigation of the fundamental photophysical and electronic properties of this compound and its derivatives could lead to applications in materials science, such as in the design of novel dyes, sensors, or electronic materials. nih.gov The full potential of this versatile scaffold is yet to be unlocked, and future research is poised to reveal its utility in a diverse range of scientific fields.
Q & A
Q. Critical Parameters :
- Temperature : Excessive heat may degrade sensitive pyrimidine rings.
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%) .
Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what characteristic signals should researchers expect?
Basic Research Question
Key analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₈H₉N₃O). High-resolution MS confirms exact mass (±2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like unreacted pyrimidine intermediates .
How can researchers resolve contradictions in reported synthetic yields of this compound when scaling up from milligram to gram quantities?
Advanced Research Question
Yield discrepancies often arise from:
- Reaction Kinetics : Slower heat/mass transfer in larger batches. Use microwave-assisted synthesis or flow reactors to maintain consistent conditions .
- Intermediate Stability : Pyrimidine intermediates may hydrolyze during prolonged reactions. Monitor via TLC and optimize reaction times .
- Purification Challenges : Scale-compatible techniques like preparative HPLC or fractional crystallization improve recovery rates .
Case Study : A 10x scale-up (100 mg → 1 g) using Pd/C catalysis in DMF at 80°C increased reaction time from 6 to 18 hours but maintained 85% yield after optimizing stirring speed .
What computational methods are recommended for predicting the reactivity and regioselectivity of pyrimidine substitution in the synthesis of this compound?
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity (e.g., C5 vs. C2 substitution on pyrimidine). Fukui indices identify nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Higher polarity solvents stabilize charged intermediates in SNAr reactions .
- Docking Studies : Assess steric hindrance between pyrrolidinone and pyrimidine rings using AutoDock Vina. Pyrimidine C5 shows lower steric clash in coupling reactions .
Example : DFT analysis of pyrimidine-5-boronic acid coupling predicted 92% regioselectivity for C5 substitution, validated experimentally .
How do structural modifications on the pyrrolidin-2-one ring affect the compound’s biological activity, and what in vitro assays are suitable for preliminary evaluation?
Advanced Research Question
- Ring Modifications :
- Assays :
- Enzyme Inhibition : Kinase-Glo assays (e.g., EGFR, CDK2) quantify IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
Advanced Research Question
- Lactam Stability : Avoid strong bases (e.g., NaOH) that hydrolyze the lactam. Use mild bases (K₂CO₃) in coupling reactions .
- Pyrimidine Protection : Temporarily protect pyrimidine NH groups with Boc or acetyl during harsh conditions (e.g., high-temperature cyclization) .
- Additives : Catalytic amounts of CuI suppress homocoupling byproducts in palladium-mediated reactions .
Example : Adding 5 mol% CuI reduced Pd-catalyzed dimerization from 15% to <2% .
How can researchers validate the tautomeric stability of the pyrimidine ring in this compound under physiological conditions?
Advanced Research Question
- pH-Dependent Studies : Use UV-Vis spectroscopy (200–400 nm) to monitor tautomeric shifts (e.g., lactam ↔ lactim) at pH 7.4 .
- NMR Titrations : ¹H NMR in D₂O/PBS buffers identifies proton exchange rates. Stable tautomers show consistent peak splitting .
- Computational pKa Prediction : Tools like MarvinSketch estimate tautomer favorability. Pyrimidine N1-H is acidic (pKa ~4.5), favoring deprotonation in blood .
What are the key challenges in achieving enantiomeric purity for chiral derivatives of this compound?
Advanced Research Question
- Stereocenter Formation : Asymmetric hydrogenation of pyrrolidinone precursors using chiral catalysts (e.g., Ru-BINAP) achieves >90% ee .
- Chiral Resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers. Mobile phase: hexane/isopropanol (90:10) .
- Racemization Risks : Avoid high temperatures (>100°C) during synthesis. Sterically hindered derivatives (e.g., C3-methyl) resist racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
